molecular formula C17H21N5 B2418066 2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-amine CAS No. 381208-40-8

2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-amine

Cat. No.: B2418066
CAS No.: 381208-40-8
M. Wt: 295.39
InChI Key: WRIPKYOZKAJHRL-UHFFFAOYSA-N
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Description

2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-amine is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzotriazole ring, which is a tricyclic structure containing two nitrogen atoms and one carbon atom. The diethylamino group attached to the phenyl ring and the methyl group on the benzotriazole ring contribute to its distinct chemical behavior.

Biochemical Analysis

Biochemical Properties

It is known that benzylic halides typically react via an SN2 pathway . This suggests that 2-[4-(Diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-amine may interact with enzymes, proteins, and other biomolecules in a similar manner.

Cellular Effects

It has been suggested for the treatment of Duchenne muscular dystrophy , indicating that it may have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that benzylic halides typically react via an SN2 pathway , suggesting that this compound may exert its effects at the molecular level through similar mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-amine typically involves multiple steps. One common method includes the reaction of 4-(diethylamino)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable oxidizing agent, such as ferric chloride, to yield the benzotriazole derivative. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazole oxides, while reduction can produce amine derivatives.

Scientific Research Applications

2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-amine stands out due to its benzotriazole core, which imparts unique chemical and physical properties

Properties

IUPAC Name

2-[4-(diethylamino)phenyl]-6-methylbenzotriazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5/c1-4-21(5-2)13-6-8-14(9-7-13)22-19-16-10-12(3)15(18)11-17(16)20-22/h6-11H,4-5,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRIPKYOZKAJHRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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